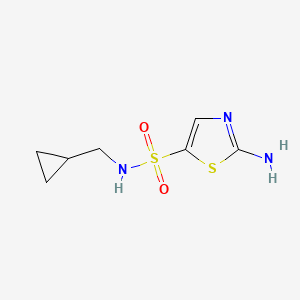

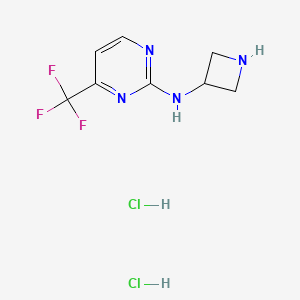

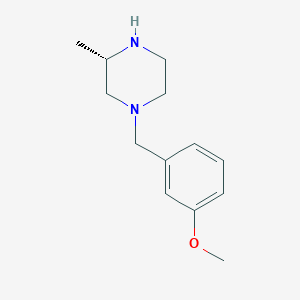

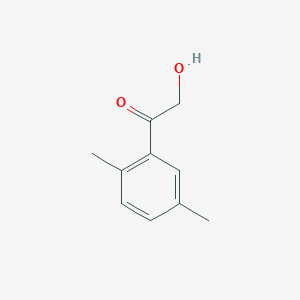

![molecular formula C20H24BFO3 B1489587 2-[4-(4-Fluoro-2-methylbenzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 2246843-54-7](/img/structure/B1489587.png)

2-[4-(4-Fluoro-2-methylbenzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Vue d'ensemble

Description

This compound is a boric acid derivative with the molecular formula C20H24BFO3 and a molecular weight of 342.2 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide was synthesized through a two-step substitution reaction .Molecular Structure Analysis

The structure of similar compounds has been verified by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS). The single crystal structure was determined by X-ray diffraction .Chemical Reactions Analysis

Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates. They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Applications De Recherche Scientifique

Synthesis of Modified Phenylboronic Acid Derivatives

Research has explored the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, highlighting the compound's utility in creating inhibitors against serine proteases such as thrombin. These derivatives exhibit interesting coordination properties, with studies in both solid state and solution showing no S–B coordination and only weak N–B coordination, which could be relevant for developing therapeutic agents (Spencer et al., 2002).

Development of Boronic Esters and Nanoparticles

Another application involves the preparation of boronic esters and their use in the creation of fluorescent nanoparticles for bioimaging and sensing. A study detailed the use of boronic ester derivatives in the synthesis of heterodifunctional polyfluorene blocks, which form stable nanoparticles with bright fluorescence emissions. These nanoparticles are useful for biological imaging due to their high quantum yields and tunable emission wavelengths, which can be adjusted by incorporating different dye molecules (Fischer et al., 2013).

Advanced Materials and Sensor Development

The compound's derivatives have been instrumental in developing advanced materials with specific optical properties. For instance, derivatives have been used in the synthesis of poly(3-hexylthiophene) through catalyst-transfer Suzuki-Miyaura coupling polymerization, demonstrating the compound's role in creating semiconducting polymers for electronic applications (Yokozawa et al., 2011).

Hydrogen Peroxide Sensing in Biological Systems

The compound and its derivatives have been utilized to design fluorescent probes for detecting hydrogen peroxide (H2O2) in living cells. These probes are based on the boronate ester moiety's ability to react with H2O2, leading to fluorescence changes that allow for the sensitive and selective detection of H2O2, a crucial signaling molecule in various biological processes (Nie et al., 2020).

Propriétés

IUPAC Name |

2-[4-[(4-fluoro-2-methylphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BFO3/c1-14-12-17(22)9-6-15(14)13-23-18-10-7-16(8-11-18)21-24-19(2,3)20(4,5)25-21/h6-12H,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYKFDVNCVYDHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Fluoro-2-methyl-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.